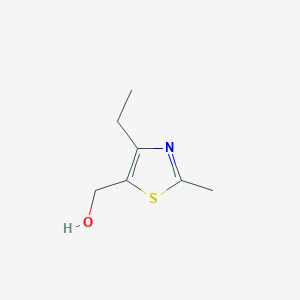
(4-エチル-2-メチル-1,3-チアゾール-5-イル)メタノール
概要
説明
(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group at the 4th position, a methyl group at the 2nd position, and a methanol group at the 5th position of the thiazole ring. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
科学的研究の応用
Chemistry: (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of various bioactive molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives have shown promising activity against a range of microbial pathogens .
Medicine: Thiazole compounds, including (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol, are investigated for their potential therapeutic applications, such as anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
作用機序
- Thiazoles, like the one , have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
- Thiazoles are planar and aromatic due to the delocalization of π-electrons from the sulfur atom. Electrophilic substitution can occur at the C-5 atom, while nucleophilic substitution can occur at the C-2 atom .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with enzymes like poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . The interaction between (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol and such enzymes can influence the enzyme’s activity, leading to potential therapeutic applications.
Cellular Effects
The effects of (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function
Molecular Mechanism
At the molecular level, (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol in in vitro or in vivo studies has shown potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window of (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol.
Metabolic Pathways
(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives are known to affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol may influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in energy production and storage.
Transport and Distribution
The transport and distribution of (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function . Understanding the transport mechanisms is essential for developing targeted delivery systems for therapeutic applications.
Subcellular Localization
The subcellular localization of (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol typically involves the reaction of appropriate thiazole precursors with suitable reagents. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of the thiazole ring . The reaction conditions often include refluxing the mixture for several hours to ensure complete formation of the desired product.
Industrial Production Methods: Industrial production of (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity .
化学反応の分析
Types of Reactions: (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
類似化合物との比較
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol: Similar in structure but contains a dioxin ring instead of a thiazole ring.
2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol: Similar in structure but contains an additional ethyl group and a thiazolium ion.
Uniqueness: (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and methanol groups makes it a versatile intermediate for the synthesis of various bioactive compounds .
特性
IUPAC Name |
(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-3-6-7(4-9)10-5(2)8-6/h9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIJUMYLYNATEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653251 | |
| Record name | (4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-48-1 | |
| Record name | (4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)
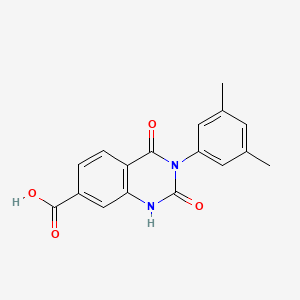
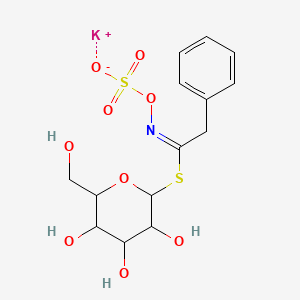

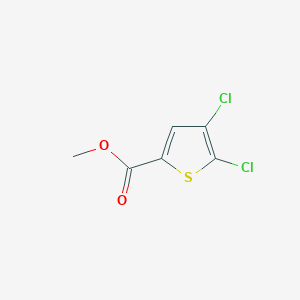

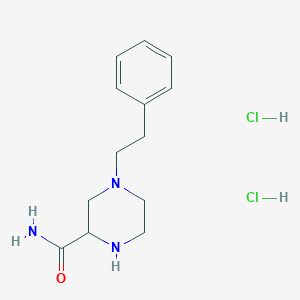
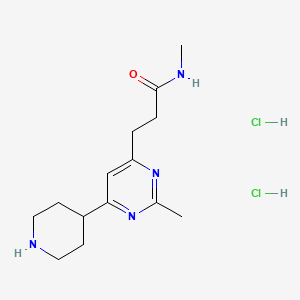

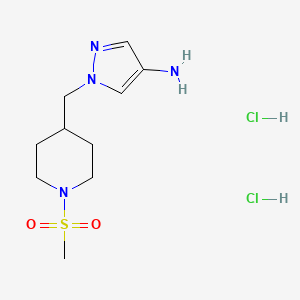
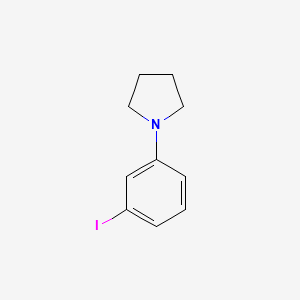

![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)

